molecular formula C15H18N4O B2487014 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole CAS No. 2411199-12-5

1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole

Cat. No. B2487014
CAS RN: 2411199-12-5
M. Wt: 270.336
InChI Key: CQEDDMYMTDTOPT-UHFFFAOYSA-N
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Description

1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole (CBMZ) is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry. CBMZ possesses unique properties that make it an attractive candidate for drug development.

Mechanism of Action

1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing cell cycle arrest in the G1 phase. It also induces apoptosis in cancer cells by activating the caspase pathway. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole's neuroprotective effects are attributed to its ability to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to exhibit low toxicity and good bioavailability. It is rapidly absorbed and distributed in the body, and is metabolized in the liver. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been found to exhibit good solubility and stability in physiological conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole in lab experiments include its potent anti-cancer and neuroprotective activity, low toxicity, and good bioavailability. However, the limitations of using 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole in lab experiments include its relatively low yield in the synthesis process and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole. One area of research is the development of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole analogs with improved potency and selectivity. Another area of research is the investigation of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole's potential application in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole in humans.

Synthesis Methods

The synthesis of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole involves the reaction of 1-(4-bromophenyl)-2-cyclobutyl-1H-aziridine with sodium azide, followed by the reaction with 4-(methoxymethyl)phenylboronic acid and finally the reaction with 1,2,4-triazole-3-thiol. The yield of the synthesis process is around 60%.

Scientific Research Applications

1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been studied for its potential application in the treatment of cancer, particularly breast cancer. It has been found to exhibit potent anti-cancer activity in vitro and in vivo. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to exhibit neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-12(3-1)18-8-14(18)9-20-15-6-4-13(5-7-15)19-11-16-10-17-19/h4-7,10-12,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEDDMYMTDTOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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